What is the chemical structure of Angoroside C?
What is the chemical structure of Angoroside C?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angoroside C, a phenylpropanoid glycoside primarily isolated from Scrophularia ningpoensis, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and pharmacokinetics of Angoroside C. Furthermore, it delves into its multifaceted biological activities, including its potent anti-inflammatory, neuroprotective, and hepatoprotective effects. A key focus is placed on its mechanism of action, particularly its role as a robust activator of AMP-activated protein kinase (AMPK) and its subsequent modulation of critical signaling pathways such as NF-κB and MAPK. This document aims to serve as a comprehensive resource for researchers and professionals in drug development by consolidating quantitative data, detailing experimental methodologies, and visualizing its molecular interactions.
Chemical Structure and Physicochemical Properties
Angoroside C is a complex phenylpropanoid glycoside with the molecular formula C36H48O19 and a molecular weight of approximately 784.75 g/mol .[1][2] Its intricate structure is composed of a central glucose unit linked to a rhamnose and an arabinose moiety, and further esterified with two phenylpropanoid groups.
Table 1: Chemical Identifiers and Physicochemical Properties of Angoroside C
| Property | Value | Reference |
| IUPAC Name | [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | [3] |
| Molecular Formula | C36H48O19 | [1][2] |
| Molecular Weight | 784.75 g/mol | [1][2] |
| CAS Number | 115909-22-3 | [2] |
| SMILES | C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--O)OC)O--INVALID-LINK--O)O)O)[C@H]2OC(=O)/C=C/c5ccc(c(c5)OC)O)O)O)O">C@@HO | [1] |
| InChI Key | KLQXMRBGMLHBBQ-DQTDZZOCSA-N | [1] |
Pharmacokinetics
Understanding the pharmacokinetic profile of Angoroside C is crucial for its development as a therapeutic agent. Studies in rats have provided initial insights into its absorption, distribution, metabolism, and excretion (ADME) properties.
Following oral administration, Angoroside C is absorbed rapidly, with a time to maximum plasma concentration (Tmax) of approximately 15 minutes.[4] However, it also undergoes rapid elimination, with a half-life (t1/2) of 1.26 hours.[4] A significant challenge for its therapeutic application is its low oral bioavailability, which is estimated to be around 2.1%.[4]
Angoroside C exhibits wide distribution throughout the body, with detectable levels in the liver, heart, spleen, lung, kidney, and brain.[4] The highest concentration has been observed in the lungs.[4] A notable aspect of its metabolism is its conversion to the active metabolite, ferulic acid.[4]
Table 2: Pharmacokinetic Parameters of Angoroside C in Rats
| Parameter | Value | Administration Route | Dosage | Reference |
| Tmax | 15 min | Intragastric | 100 mg/kg | [4] |
| t1/2 | 1.26 h | Intragastric | 100 mg/kg | [4] |
| Oral Bioavailability (F) | ~2.1% | Intragastric vs. Intravenous | 100 mg/kg (i.g.) vs. 5 mg/kg (i.v.) | [4] |
| Cmax (Angoroside C) | Not explicitly stated | Intragastric | 100 mg/kg | [4] |
| Cmax (Ferulic Acid metabolite) | Not explicitly stated | Intragastric | 100 mg/kg | [4] |
Biological Activities and Quantitative Data
Angoroside C has demonstrated a spectrum of biological activities, positioning it as a promising candidate for various therapeutic applications.
Anti-inflammatory Activity
Angoroside C exhibits significant anti-inflammatory properties. It has been shown to dose-dependently inhibit the generation of reactive oxygen species (ROS) in activated human neutrophils, with IC50 values for bioactive molecular families containing Angoroside C ranging from 0.04 to 0.42 μM.[1]
Neuroprotective Effects
The neuroprotective potential of Angoroside C is an area of active investigation. Its ability to cross the blood-brain barrier and modulate inflammatory pathways within the central nervous system suggests its potential utility in neurodegenerative diseases.
Hepatoprotective Effects
Angoroside C has also been reported to possess hepatoprotective properties, although detailed quantitative data and specific mechanisms are still under investigation.[4]
Cardiovascular Effects
Research indicates that Angoroside C has beneficial effects on the cardiovascular system, including preventing ventricular remodeling.[2]
Table 3: Quantitative Biological Activity of Angoroside C
| Activity | Assay | Model | Endpoint | Result (IC50/EC50) | Reference |
| Anti-inflammatory | ROS Generation | fMLF-activated human neutrophils | ROS Inhibition | 0.04–0.42 μM (for bioactive molecular families) | [1] |
| Cardiovascular | Ventricular Remodeling | Not Specified | Decreased Ang II, ET-1, and TGF-β1 mRNA | Not Specified | [2] |
Mechanism of Action: Signaling Pathways
The therapeutic effects of Angoroside C are underpinned by its interaction with key cellular signaling pathways. A central mechanism is its ability to activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.
AMPK Activation
AMPK activation is a critical event in response to cellular stress that depletes ATP. Once activated, AMPK shifts cellular metabolism from anabolic to catabolic processes to restore energy balance. Angoroside C has been identified as a potent activator of AMPK.[1] The precise mechanism of activation, whether through direct binding or modulation of upstream kinases like LKB1 or CaMKKβ, is an area of ongoing research.
Modulation of NF-κB and MAPK Pathways
The activation of AMPK by Angoroside C has downstream consequences on inflammatory signaling pathways. It is known to inhibit the nuclear factor-kappa B (NF-κB) pathway, a key regulator of pro-inflammatory gene expression. This inhibition likely occurs through AMPK-mediated effects on components of the NF-κB signaling cascade.
Furthermore, Angoroside C modulates the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to a variety of stimuli and plays a crucial role in inflammation. Flavonoids, a class of compounds to which Angoroside C is related, are known to influence the phosphorylation of key MAPK members such as p38, JNK, and ERK.[3]
Caption: Angoroside C signaling pathways.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the properties and activities of Angoroside C.
Pharmacokinetic Analysis in Rats using UPLC-MS/MS
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Objective: To determine the pharmacokinetic parameters of Angoroside C and its metabolite, ferulic acid, in rats.
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Methodology:
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Animal Model: Male Sprague-Dawley rats.
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Drug Administration: Intragastric (100 mg/kg) or intravenous (5 mg/kg) administration of Angoroside C.
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Sample Collection: Blood samples are collected at various time points post-administration. Tissues (liver, heart, spleen, lung, kidney, brain) are harvested at specific time points for distribution studies.
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Sample Preparation: Plasma and tissue homogenates are subjected to protein precipitation using acetonitrile.
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Instrumentation: A fast ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry (UPLC-MS/MS) system is used for the simultaneous quantification of Angoroside C and ferulic acid.
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Data Analysis: Pharmacokinetic parameters (Tmax, t1/2, Cmax, AUC) are calculated using non-compartmental analysis. Oral bioavailability is calculated by comparing the area under the curve (AUC) after intragastric and intravenous administration.[4]
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In Vitro Anti-inflammatory Assay: ROS Generation in Human Neutrophils
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Objective: To assess the anti-inflammatory activity of Angoroside C by measuring its effect on reactive oxygen species (ROS) generation.
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Methodology:
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Cell Model: Isolated human neutrophils.
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Stimulation: Neutrophils are activated with N-formyl-methionyl-leucyl-phenylalanine (fMLF).
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Treatment: Cells are pre-incubated with varying concentrations of Angoroside C.
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ROS Detection: ROS generation is measured using a suitable fluorescent probe (e.g., dichlorofluorescein diacetate).
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Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to quantify the anti-inflammatory potency of Angoroside C.[1]
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Western Blot Analysis for Signaling Pathway Modulation
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Objective: To investigate the effect of Angoroside C on the activation of key proteins in the AMPK, NF-κB, and MAPK signaling pathways.
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Methodology:
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Cell Culture: A suitable cell line (e.g., macrophages for inflammation studies, neuronal cells for neuroprotection studies) is cultured.
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Treatment: Cells are treated with Angoroside C for a specified duration, often in the presence of a stimulant (e.g., LPS for inflammation).
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Protein Extraction: Total protein is extracted from the cells.
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SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-AMPK, AMPK, p-p65, p65, p-p38, p38).
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Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Quantification: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
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Caption: Western Blot experimental workflow.
Conclusion and Future Directions
Angoroside C is a promising natural product with a well-defined chemical structure and a range of compelling biological activities. Its ability to activate AMPK and consequently modulate the NF-κB and MAPK signaling pathways provides a strong mechanistic basis for its observed anti-inflammatory, neuroprotective, and hepatoprotective effects. However, further research is warranted to fully elucidate its therapeutic potential. Key areas for future investigation include:
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Improving Bioavailability: Strategies to enhance the oral bioavailability of Angoroside C, such as novel drug delivery systems, are essential for its clinical translation.
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Detailed Mechanistic Studies: A deeper understanding of the direct molecular targets of Angoroside C and the precise mechanisms by which it modulates signaling pathways is needed.
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In Vivo Efficacy Studies: Comprehensive in vivo studies in relevant animal models of inflammatory diseases, neurodegeneration, and liver disorders are required to validate its therapeutic efficacy.
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Clinical Trials: Ultimately, well-designed clinical trials will be necessary to establish the safety and efficacy of Angoroside C in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
